molecular formula C11H13N3S B13258127 3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13258127
M. Wt: 219.31 g/mol
InChI Key: HBLWZLNWUMKEJL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the reaction of aniline derivatives with thiadiazole precursors. One common method includes the reaction of 3-ethyl aniline with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions .

Mechanism of Action

The mechanism of action of 3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The thiadiazole moiety is known to interact with metal ions and other biomolecules, which can disrupt cellular processes and lead to the desired therapeutic effects .

Comparison with Similar Compounds

3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other thiadiazole derivatives such as:

  • 4-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
  • 3-Propyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
  • 2-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

These compounds share similar chemical structures but differ in their alkyl substituents, which can influence their biological activity and chemical reactivity. The unique combination of the ethyl group and the thiadiazole moiety in this compound contributes to its distinct properties and applications .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

3-ethyl-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C11H13N3S/c1-2-9-4-3-5-10(6-9)12-7-11-8-15-14-13-11/h3-6,8,12H,2,7H2,1H3

InChI Key

HBLWZLNWUMKEJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NCC2=CSN=N2

Origin of Product

United States

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